5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

Catalog No.
S8337372
CAS No.
M.F
C8H8BrClN2O2
M. Wt
279.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

Product Name

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

IUPAC Name

5-bromo-3-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Molecular Formula

C8H8BrClN2O2

Molecular Weight

279.52 g/mol

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3

InChI Key

KVQNXYCOPNFIQF-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)Cl)OC

Canonical SMILES

CN(C(=O)C1=C(C=C(C=N1)Br)Cl)OC

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide is an organic compound belonging to the class of picolinamides, characterized by its unique structural features, including a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridine ring. The compound also contains a methoxy group and a methyl group attached to the nitrogen of the amide functional group. Its molecular formula is C₉H₁₀BrClN₂O, and it has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and reactivity.

Due to the presence of halogen substituents. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making it versatile for further functionalization.
  • Amidation Reactions: The amide bond can be modified or cleaved under specific conditions, allowing for the introduction of various substituents.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of complex organic structures.

Research indicates that 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide exhibits significant biological activity. Studies have shown its potential as an:

  • Anticancer Agent: The compound has been evaluated for its ability to inhibit cancer cell proliferation, with mechanisms likely involving interaction with specific enzymes or receptors.
  • Antimicrobial Agent: Preliminary tests suggest efficacy against various microbial strains, indicating its potential use in developing new antibiotics.

The biological activity is attributed to its structural features, particularly the halogen substituents which enhance binding affinity to biological targets.

The synthesis of 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide typically involves several steps:

  • Starting Material: The synthesis begins with 5-bromo-3-chloropyridine as a precursor.
  • Amidation Reaction: This pyridine derivative undergoes an amidation reaction with N-methoxy-N-methylamine in the presence of suitable catalysts (e.g., palladium complexes) under controlled conditions.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.

In industrial applications, continuous flow reactors may be utilized for efficient production.

5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide has several notable applications:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound can be explored for use in developing advanced materials due to its unique chemical properties.

Interaction studies focus on how 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide interacts with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and interaction modes with target enzymes or receptors.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.
  • Mechanistic Studies: To elucidate the pathways through which the compound exerts its effects.

These studies are crucial for understanding its therapeutic potential and guiding further development.

Several compounds share structural similarities with 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide, including:

  • 5-Bromo-3-chloro-N,N-dimethylpicolinamide
  • 5-Bromo-3-chloro-N,N-diethylpicolinamide
  • 5-Bromo-3-chloro-N-isobutylpicolinamide

Comparison Highlights

Compound NameStructural FeaturesUnique Properties
5-Bromo-3-chloro-N,N-dimethylpicolinamideDimethyl groups on nitrogenHigher steric hindrance may affect reactivity
5-Bromo-3-chloro-N,N-diethylpicolinamideDiethyl groups on nitrogenDifferent solubility and biological activity
5-Bromo-3-chloro-N-isobutylpicolinamideIsobutyl group on nitrogenUnique reactivity profile due to branched alkyl group

Uniqueness of 5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide

The uniqueness of this compound lies in its specific combination of halogen substituents and methoxy/methyl groups which influence its reactivity, solubility, and biological activity compared to similar compounds. This distinct structure may lead to unique interactions with biological targets, enhancing its potential applications in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

277.94577 g/mol

Monoisotopic Mass

277.94577 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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